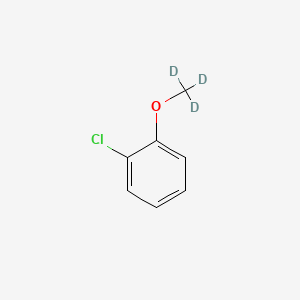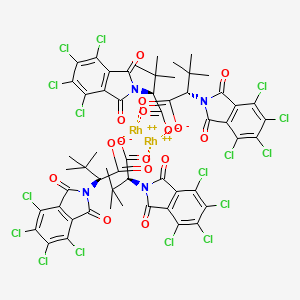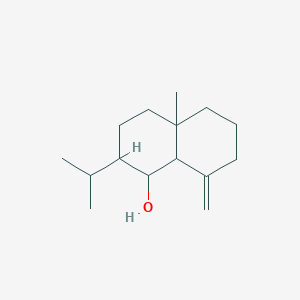
2-Chloroanisole-D3 (methyl-D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloroanisol-D3 (metil-D3) es un compuesto marcado isotópicamente con la fórmula química C7H7ClO. Es un derivado del 2-cloroanisol, donde el grupo metilo se reemplaza con un grupo metilo marcado con deuterio (D3). Este compuesto se utiliza principalmente en la investigación científica como trazador o estándar en diversas aplicaciones analíticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloroanisol-D3 (metil-D3) generalmente implica la deuteración de 2-cloroanisol. Un método común es la reacción de 2-cloroanisol con yoduro de metilo deuterado (CD3I) en presencia de una base como carbonato de potasio (K2CO3). La reacción se lleva a cabo en condiciones de reflujo para garantizar la deuteración completa del grupo metilo .
Métodos de producción industrial
La producción industrial de 2-Cloroanisol-D3 (metil-D3) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y condiciones de reacción optimizadas para lograr altos rendimientos y pureza. El producto se purifica luego utilizando técnicas como destilación o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloroanisol-D3 (metil-D3) experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto se puede oxidar para formar los derivados fenólicos correspondientes.
Reacciones de reducción: El anillo aromático puede sufrir reducción en condiciones específicas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Se utilizan catalizadores como paladio sobre carbono (Pd/C) o gas hidrógeno (H2).
Principales productos formados
Sustitución: Formación de varios anisoles sustituidos.
Oxidación: Formación de derivados de 2-clorofenol.
Reducción: Formación de productos parcial o totalmente hidrogenados.
Aplicaciones Científicas De Investigación
2-Cloroanisol-D3 (metil-D3) se utiliza ampliamente en la investigación científica, que incluye:
Química analítica: Como estándar interno en espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN).
Estudios ambientales: Rastrear el destino y el transporte de compuestos clorados en muestras ambientales.
Investigación farmacéutica: Estudiar el metabolismo y la farmacocinética de los compuestos aromáticos clorados.
Ciencia de materiales: Investigar las propiedades y el comportamiento de los compuestos deuterados en varios materiales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloroanisol-D3 (metil-D3) está principalmente relacionado con su uso como trazador o estándar. El marcaje con deuterio permite un seguimiento y cuantificación precisos en aplicaciones analíticas. Los objetivos moleculares y las vías involucradas dependen del contexto de investigación específico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-Cloroanisol: La versión no deuterada del compuesto.
2-Bromoanisol-D3 (metil-D3): Un compuesto similar con un átomo de bromo en lugar de cloro.
2-Fluoroanisol-D3 (metil-D3): Un compuesto similar con un átomo de flúor en lugar de cloro.
Singularidad
2-Cloroanisol-D3 (metil-D3) es único debido a su marcaje con deuterio, lo que proporciona ventajas distintas en las aplicaciones analíticas. La presencia de átomos de deuterio permite la diferenciación de los compuestos no marcados, lo que lo convierte en una herramienta invaluable en varios campos de investigación .
Propiedades
Fórmula molecular |
C7H7ClO |
|---|---|
Peso molecular |
145.60 g/mol |
Nombre IUPAC |
1-chloro-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |
Clave InChI |
QGRPVMLBTFGQDQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1Cl |
SMILES canónico |
COC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)


![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)





